molecular formula C7H7NO4 B567136 5-Hydroxy-6-methoxynicotinic acid CAS No. 1256787-06-0

5-Hydroxy-6-methoxynicotinic acid

Cat. No. B567136
M. Wt: 169.136
InChI Key: MWQAELRQTBXFER-UHFFFAOYSA-N
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Description

5-Hydroxy-6-methoxynicotinic acid is a chemical compound with the molecular formula C7H7NO4 . It has a molecular weight of 169.14 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for 5-Hydroxy-6-methoxynicotinic acid is 1S/C7H7NO4/c1-12-6-5(9)2-4(3-8-6)7(10)11/h2-3,9H,1H3,(H,10,11) . The compound’s InChI key is MWQAELRQTBXFER-UHFFFAOYSA-N . The canonical SMILES representation is COC1=C(C=C(C=N1)C(=O)O)O .


Physical And Chemical Properties Analysis

5-Hydroxy-6-methoxynicotinic acid has a molecular weight of 169.13 g/mol . The compound has a topological polar surface area of 79.6 Ų . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound also has a rotatable bond count of 2 .

Scientific Research Applications

Infrared Spectroscopy and Structural Analysis

Infrared multiple-photon dissociation spectroscopy has been utilized to explore the gas-phase structure of deprotonated 6-hydroxynicotinic acid, revealing insights into the tautomerization of N-heterocyclic compounds. This study contributes to our understanding of the structural behavior of hydroxynicotinic acids in the gas phase, which are widely used in the manufacture of industrial products. The research highlights the preference for the 6-pyridone tautomer in solvent effects, enhancing our knowledge of the chemical behavior of such compounds (van Stipdonk, Kullman, Berden, & Oomens, 2014).

Catalysis and Green Chemistry

Research on the synthesis of pyranopyrazoles has identified isonicotinic acid as an effective dual and biological organocatalyst, providing a green, simple, and efficient method for chemical synthesis under solvent-free conditions. This application highlights the role of isonicotinic acid derivatives in promoting sustainable chemical processes, offering insights into its catalytic capabilities for synthesizing complex molecules (Zolfigol et al., 2013).

Material Science and Antitumor Activity

The synthesis and crystal structure analysis of a triphenyltin compound bridged by 5-chloro-6-hydroxynicotinic acid have revealed its potential in creating materials with high antitumor activity. This research demonstrates the application of hydroxynicotinic acid derivatives in developing new antitumor agents, contributing to the advancement of medicinal chemistry and material science (Gao, Zhang, & Sha, 2021).

Pharmaceutical Analysis and Bioavailability Studies

A study on the pharmacokinetic and bioavailability of 5-hydroxy-4-methoxycanthin-6-one, a major canthinone alkaloid, has established a rapid and sensitive liquid chromatography tandem mass spectrometry method for its determination in rat plasma. This research provides valuable pharmacokinetic data for canthinone alkaloids, indicating the significance of hydroxynicotinic acid derivatives in pharmaceutical analysis and drug development (Li, Ying, Lin, & Zhang, 2020).

Crystal Structure and Molecular Interaction Studies

The study of triorganotin(IV) pyridinecarboxylates with hydroxynicotinic acids has contributed to our understanding of the crystal structures and molecular interactions of these compounds. Such research is pivotal for designing materials with specific properties, showcasing the role of hydroxynicotinic acid derivatives in crystallography and materials science (Ma, Li, Guo, & Zhang, 2009).

properties

IUPAC Name

5-hydroxy-6-methoxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c1-12-6-5(9)2-4(3-8-6)7(10)11/h2-3,9H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWQAELRQTBXFER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201242437
Record name 3-Pyridinecarboxylic acid, 5-hydroxy-6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201242437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-6-methoxynicotinic acid

CAS RN

1256787-06-0
Record name 3-Pyridinecarboxylic acid, 5-hydroxy-6-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256787-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxylic acid, 5-hydroxy-6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201242437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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